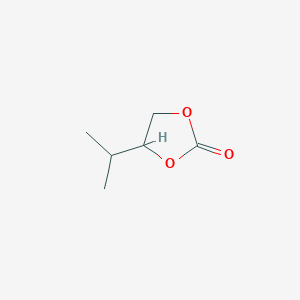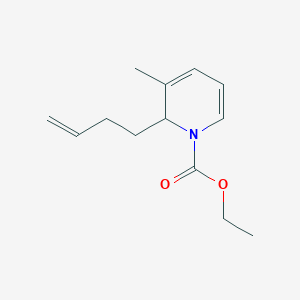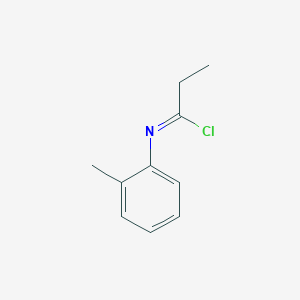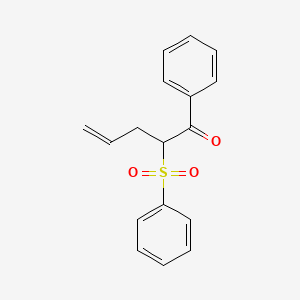
N,N-Dimethyl-N'-(5,6,7,8-tetrahydronaphth-1-yl)formamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine: is a chemical compound that belongs to the class of formamidines Formamidines are characterized by the presence of a formamidine group, which consists of a formyl group attached to an amidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 5,6,7,8-tetrahydronaphthalen-1-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the formamidine group. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents may be optimized to increase yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamidine group to an amine.
Substitution: The formamidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of N,N-dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamide.
Reduction: Formation of N,N-dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)amine.
Substitution: Formation of various substituted formamidines depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine involves its interaction with specific molecular targets. The formamidine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-N’-(2-pyridyl)formamidine
- N,N-Dimethyl-N’-(1-tert-butoxy-3-methyl-2-butyl)formamidine
- N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphthalen-1-yl)methanimidamide
Uniqueness: N,N-Dimethyl-N’-(5,6,7,8-tetrahydronaphth-1-yl)formamidine is unique due to the presence of the tetrahydronaphthyl group, which imparts specific steric and electronic properties. This makes it distinct from other formamidines and can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
101398-76-9 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)methanimidamide |
InChI |
InChI=1S/C13H18N2/c1-15(2)10-14-13-9-5-7-11-6-3-4-8-12(11)13/h5,7,9-10H,3-4,6,8H2,1-2H3 |
Clé InChI |
OAEXCNONLGRANS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=CC=CC2=C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
![2-[3-Oxo-5-(trimethylsilyl)pent-4-yn-1-yl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B14339979.png)

![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)


![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)





